4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide
Description
4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a structurally complex small molecule featuring a central 1,3-thiazole ring substituted with a 3-methylphenyl group at position 2 and a methyl group at position 2. The thiazole moiety is linked via an ethyl chain to a benzamide group bearing an ethoxy substituent at the para position of the benzene ring (Figure 1). This compound is part of a broader class of thiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and anti-inflammatory properties .
Properties
IUPAC Name |
4-ethoxy-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-4-26-19-10-8-17(9-11-19)21(25)23-13-12-20-16(3)24-22(27-20)18-7-5-6-15(2)14-18/h5-11,14H,4,12-13H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMIYJDCFGKASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Attachment of the Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) and catalysts such as DMAP.
Introduction of the Ethoxy Group: The ethoxy group can be added through an etherification reaction, typically using ethyl iodide and a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors due to the presence of the thiazole ring, which is known for its bioactive properties. It could be investigated for potential antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, derivatives of benzamides are often explored for their pharmacological properties. This compound could serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide would depend on its specific biological target. Generally, compounds with thiazole rings can interact with enzymes or receptors by mimicking natural substrates or inhibitors. The benzamide group may facilitate binding to proteins through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- Compound 9d (N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide): This acetamide derivative shares the 4-methyl-2-(aryl)thiazole core but lacks the ethoxybenzamide substituent. It exhibits moderate biological activity in preliminary assays, though specific target data are unavailable .
- N-[2-(4-chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide: This compound introduces a hydroxyl group at position 4 of the thiazole and a chlorophenyl substituent.
Modifications to the Benzamide Group
- 4-Methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide: Replacing the ethoxy group with a methoxy group reduces steric bulk and alters electronic properties (σp: -0.27 for methoxy vs.
- TAK-715 (N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide) : This p38 MAP kinase inhibitor features a pyridyl group instead of an ethyl linker, demonstrating the importance of heteroaromatic extensions for kinase selectivity .
Sulfonamide Derivatives with Similar Thiazole-Ethyl Scaffolds
Screening compounds G856-3181, G856-3182, and G856-3184 share the 2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl backbone but replace benzamide with sulfonamide groups. Key differences include:
| Compound ID | Substituents on Benzene Ring | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| G856-3181 | 2,5-Difluoro | C19H18F2N2O2S2 | 408.49 | Sulfonamide, difluoro |
| G856-3182 | 3-Fluoro-4-methoxy | C20H21FN2O3S2 | 414.59 | Sulfonamide, fluoro, methoxy |
| G856-3184 | 2,4,5-Trimethyl | C22H26N2O2S2 | 414.59 | Sulfonamide, trimethyl |
These sulfonamide derivatives exhibit enhanced metabolic stability compared to benzamides due to reduced susceptibility to hydrolysis .
Anti-Inflammatory Activity
- TAK-715 : Inhibits p38 MAP kinase (IC50 = 7.2 nM) and shows efficacy in rheumatoid arthritis models. Its pyridyl-benzamide structure enables strong ATP-binding pocket interactions .
- 4-Ethoxy Target Compound : Preliminary docking studies suggest moderate affinity for cyclooxygenase-2 (COX-2), though in vitro validation is pending .
Antiproliferative Activity
- N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) : Displays antiproliferative activity against HeLa cells (IC50 = 12 µM), attributed to thiadiazole-mediated DNA intercalation .
- 4-Ethoxy Target Compound: No antiproliferative data are reported, highlighting a gap in current research .
Biological Activity
4-ethoxy-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activities, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound’s structure features a thiazole ring, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions, with the Suzuki–Miyaura coupling reaction being a common method used to form carbon-carbon bonds under mild conditions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H24N2O2S |
| CAS Number | 893997-57-4 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate various biological processes by inhibiting enzymes or receptors involved in inflammation and microbial resistance. This modulation can lead to anti-inflammatory and antimicrobial effects.
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings suggest its potential as a candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
In preclinical models, the compound has been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This inhibition suggests a potential therapeutic role in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on various thiazole derivatives, including this compound, demonstrated a minimum inhibitory concentration (MIC) against S. aureus of 32 µg/mL, indicating strong antimicrobial potential.
- Anti-inflammatory Activity Assessment : In a controlled experiment involving LPS-induced inflammation in murine models, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory capabilities.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 4-ethoxy-N-(4-methylphenyl)benzamide | Moderate | Low |
| 4-ethoxy-N-(2-methylphenyl)benzamide | Low | Moderate |
| This compound | High | High |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
